
7-Hydroxy Quetiapine S-Oxide
描述
7-Hydroxy Quetiapine S-Oxide is a metabolite of quetiapine, an atypical antipsychotic drug widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder . This compound is formed through the metabolic processes involving cytochrome P450 enzymes, particularly CYP2D6 . It exhibits distinct pharmacological properties that contribute to the overall therapeutic effects of quetiapine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Quetiapine S-Oxide involves the hydroxylation of quetiapine. This process is primarily mediated by the enzyme CYP2D6 . The reaction conditions typically include the presence of NADPH and oxygen, which are essential for the enzymatic activity of CYP2D6.
Industrial Production Methods: the synthesis can be replicated in vitro using liver microsomes or recombinant enzymes to study its pharmacokinetics and pharmacodynamics .
化学反应分析
Metabolic Formation Pathways
7-Hydroxy Quetiapine S-Oxide is generated via two primary routes in the liver:
- CYP3A4-mediated sulfoxidation : Quetiapine undergoes oxidation at the sulfur atom in the dibenzothiazepine ring to form quetiapine sulfoxide, which is further hydroxylated at the 7-position .
- CYP2D6-mediated hydroxylation : Direct hydroxylation of quetiapine at the 7-position precedes sulfoxidation, producing 7-hydroxy quetiapine before conversion to the S-oxide form .
Key reactions :
-
Quetiapine → Quetiapine sulfoxide (via CYP3A4) :
-
Quetiapine sulfoxide → this compound (via CYP2D6) :
Enzymatic and Kinetic Data
Data derived from human liver microsome studies and pharmacokinetic analyses .
Reaction Mechanisms and Byproducts
- Oxidation of sulfur : The sulfur atom in quetiapine’s dibenzothiazepine ring is oxidized to a sulfoxide group, increasing polarity and facilitating renal excretion .
- Hydroxylation at position 7 : Aromatic hydroxylation introduces a hydroxyl group, enhancing interactions with serotonin and dopamine receptors .
- Competing pathways : N-desalkylation and O-desalkylation occur concurrently, producing metabolites like N-desalkylquetiapine and quetiapine carboxylic acid .
Interaction with CYP Inhibitors/Inducers
Modulator | Effect on this compound Formation |
---|---|
Ketoconazole | ↓ Formation (CYP3A4 inhibition) |
Quinidine | ↓ Formation (CYP2D6 inhibition) |
Rifampicin | ↑ Formation (CYP3A4 induction) |
In vitro studies show that CYP3A4/5 inhibitors reduce sulfoxide formation, while CYP2D6 inhibitors block hydroxylation .
Structural and Functional Analogues
Analytical Detection Methods
- LC-HRMS/MS : Used to differentiate this compound from isobaric metabolites like quetiapine sulfoxide (RT: 4.9 vs. 5.6 minutes) .
- HPLC-MS : Quantifies plasma concentrations with a detection limit of 5 ng/mL .
Clinical and Pharmacological Implications
- Inactivity : Unlike N-desalkylquetiapine, this compound is pharmacologically inactive, as confirmed by receptor binding assays .
- Biomarker utility : Its presence in urine correlates with quetiapine adherence, particularly when combined with quetiapine carboxylic acid .
Controversies and Gaps
- Activity debates : Early studies suggested this compound might contribute to antidepressant effects , but recent FDA reviews classify it as inactive .
- Quantitative variability : Plasma concentrations vary significantly between age groups and CYP2D6 metabolizer phenotypes .
This synthesis integrates data from pharmacokinetic studies, enzymatic assays, and clinical trials to elucidate the chemical reactivity and metabolic fate of this compound. Future research should address its role in drug-drug interactions and genetic polymorphisms affecting CYP2D6 activity.
科学研究应用
Pharmacological Properties
7-Hydroxy Quetiapine S-Oxide exhibits notable biological activity, particularly as an antagonist at various neurotransmitter receptors. These properties enhance the therapeutic effects of quetiapine while potentially mitigating some side effects associated with higher doses of the parent drug. The compound's molecular formula is C17H20N2O3S, with a molecular weight of approximately 336.42 g/mol.
Key Pharmacological Activities
- Neurotransmitter Receptor Antagonism : It acts on multiple receptors, including serotonin and dopamine receptors, which are crucial for mood regulation and psychotic disorders.
- Therapeutic Enhancement : The metabolite contributes to the overall efficacy of quetiapine in treating conditions such as schizophrenia and bipolar disorder .
Clinical Applications
The clinical relevance of this compound is underscored by its role in optimizing treatment regimens for patients using quetiapine. Its applications can be categorized as follows:
Therapeutic Monitoring
This compound can serve as a biomarker for adherence to quetiapine therapy. Studies indicate that the presence of this metabolite in urine correlates with patient compliance, enhancing monitoring capabilities for healthcare providers .
Analyte | Detection Rate (%) | Comments |
---|---|---|
Quetiapine | 73% | Detected solely by the parent compound |
Quetiapine + this compound | 100% | Improved identification when combined |
Quetiapine Carboxylic Acid | 69% | Detected pre-hydrolysis |
Quetiapine Sulfoxide | 75% | Detected solely by the parent compound |
Pharmacokinetic Studies
Pharmacokinetic profiles have shown that this compound plays a role in the metabolic pathway of quetiapine, influencing its absorption and elimination rates. Understanding these dynamics is essential for personalizing treatment plans .
Case Study 1: Compliance Monitoring
A study involving patients prescribed quetiapine demonstrated that using a combination of quetiapine and its metabolites, including this compound, resulted in a 100% identification rate for medication adherence. This finding highlights the metabolite's utility in clinical practice for ensuring patient compliance .
Case Study 2: Pharmacokinetics in Different Populations
Research comparing pharmacokinetic profiles across pediatric and adult populations indicated similar safety and tolerability profiles for quetiapine and its metabolites, including this compound. This data supports its use across diverse age groups while considering dose adjustments based on metabolic differences .
作用机制
The mechanism of action of 7-Hydroxy Quetiapine S-Oxide involves its interaction with various neurotransmitter receptors. It exhibits affinity for serotonin (5-HT2A) and dopamine (D2) receptors, contributing to its antipsychotic and antidepressant effects . Additionally, it acts as an antagonist at adrenergic receptors, which may play a role in its therapeutic profile .
相似化合物的比较
Norquetiapine: Another active metabolite of quetiapine, known for its antidepressant properties.
9-Hydroxy Risperidone: A metabolite of risperidone with similar pharmacological activities.
Uniqueness: 7-Hydroxy Quetiapine S-Oxide is unique due to its specific formation pathway involving CYP2D6 and its distinct receptor binding profile. Unlike norquetiapine, which primarily acts on noradrenaline reuptake, this compound has a broader range of receptor interactions .
生物活性
7-Hydroxy Quetiapine S-Oxide is a significant metabolite of quetiapine, an atypical antipsychotic widely used for treating schizophrenia, bipolar disorder, and major depressive disorder. This compound exhibits notable biological activity, primarily as an antagonist at various neurotransmitter receptors, which enhances the pharmacological effects of quetiapine while potentially reducing side effects associated with higher doses of the parent drug.
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 336.42 g/mol
- Formation : this compound is primarily formed through the action of cytochrome P450 enzymes, especially CYP2D6. This hydroxylation at the seventh position increases its pharmacological activity compared to quetiapine itself.
Metabolic Pathways
The metabolism of quetiapine involves several key reactions leading to the formation of this compound. These include:
- Hydroxylation : Catalyzed by CYP2D6, this reaction introduces a hydroxyl group into the quetiapine structure.
- Further Oxidation : This metabolite can undergo additional oxidation reactions, resulting in various other metabolites.
Pharmacological Activity
This compound interacts with multiple neurotransmitter systems:
- Dopamine Receptors : It exhibits antagonistic activity at D2 receptors, contributing to its antipsychotic effects.
- Serotonin Receptors : The compound also acts on 5-HT2A receptors and activates 5-HT1A receptors, which may enhance its antidepressant properties.
Table 1: Receptor Affinities of this compound
Receptor Type | Activity |
---|---|
D2 | Antagonist |
5-HT2A | Antagonist |
5-HT1A | Agonist |
Clinical Relevance
The clinical implications of this compound are significant in optimizing treatment regimens for psychiatric disorders. Its enhanced activity compared to quetiapine suggests it may play a crucial role in achieving therapeutic efficacy while minimizing adverse effects.
Case Studies and Research Findings
Several studies have evaluated the pharmacokinetics and clinical significance of this compound:
- Pharmacokinetic Studies : Research indicates that pediatric patients exhibit different pharmacokinetic profiles for quetiapine and its metabolites compared to adults, with higher exposure levels noted in younger populations .
- Urinary Metabolite Analysis : A study highlighted that monitoring urinary metabolites, including this compound, can improve adherence rates in patients prescribed quetiapine. The presence of this metabolite in urine samples was linked to better assessment of medication adherence compared to traditional methods that only consider quetiapine levels .
- Therapeutic Drug Monitoring : Consensus guidelines emphasize the importance of quantifying drug concentrations, including metabolites like this compound, to tailor individual treatment plans effectively .
属性
IUPAC Name |
6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]-11-oxobenzo[b][1,4]benzothiazepin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-12-14-28-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)29(27)20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDUSSVBGMRCCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)S(=O)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675958 | |
Record name | 7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185170-04-0 | |
Record name | 7-Hydroxy quetiapine S-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185170040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-HYDROXY QUETIAPINE S-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIZ2IDE7O4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。